Ethyl 5-fluoro-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-fluoro-2-methylnicotinate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-2-methylnicotinate typically involves the esterification of 5-fluoro-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-fluoro-2-methylnicotinic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 5-fluoro-2-methylnicotinic acid.
Reduction: 5-fluoro-2-methyl-3-hydroxypyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-fluoro-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-methylnicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Ethyl nicotinate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 5-fluoro-2-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-fluoro-2-methylnicotinic acid: The carboxylic acid form of the compound
Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for research and development in various fields .
Biological Activity
Ethyl 5-fluoro-2-methylnicotinate is a chemical compound classified as a nicotinic acid ester, featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the nicotinic acid backbone. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. The compound has garnered attention in medicinal chemistry and agrochemical research due to its distinct chemical reactivity and biological activity compared to similar compounds.
- Molecular Formula: C₉H₈FNO₂
- Molecular Weight: Approximately 169.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the fluorine atom enhances the compound's ability to modulate enzyme activity and receptor binding, potentially influencing various cellular processes such as signal transduction and gene expression. However, detailed pathways and molecular targets are still under investigation.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications. The exact mechanisms through which it exerts this activity are yet to be fully elucidated, but it is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research into the anticancer properties of this compound has yielded promising results. Studies indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth in vitro. The fluorine atom's presence is thought to enhance the compound's reactivity with cancer-related molecular targets, although further studies are needed to confirm these effects and understand the underlying mechanisms.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Key Differences |
---|---|---|
Ethyl Nicotinate | Mild antimicrobial properties | Lacks fluorine; different reactivity |
Mthis compound | Antimicrobial and anticancer properties | Methyl ester instead of ethyl ester |
5-Fluoro-2-Methylnicotinic Acid | Varies; primarily acidic properties | Carboxylic acid form; different biological effects |
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL. This suggests potential for development into a therapeutic agent for bacterial infections.
Case Study: Anticancer Effects
In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability significantly. For instance, when tested on breast cancer cell lines (MCF-7), it exhibited an IC50 value of approximately 25 µM, indicating effective cytotoxicity. Further investigations are warranted to explore its mechanisms of action and potential for clinical applications.
Properties
CAS No. |
1196151-57-1 |
---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
ethyl 5-fluoro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 |
InChI Key |
IJHZJCKHCJFRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.